molecular formula C11H16N2O5S B14704384 Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- CAS No. 22766-97-8

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)-

Cat. No.: B14704384
CAS No.: 22766-97-8
M. Wt: 288.32 g/mol
InChI Key: XRWZOJWDPAFWAV-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- is a chemical compound with the molecular formula C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its unique structure, which includes a benzimidoyl group substituted with two methoxy groups and an ethanesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethanesulfonic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- involves its interaction with specific molecular targets and pathways. The benzimidoyl group is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. This interaction can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- can be compared with other similar compounds, such as:

The uniqueness of ethanesulfonic acid, 2-((3,4-dimethoxybenzimidoyl)amino)- lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

22766-97-8

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

2-[[amino-(3,4-dimethoxyphenyl)methylidene]amino]ethanesulfonic acid

InChI

InChI=1S/C11H16N2O5S/c1-17-9-4-3-8(7-10(9)18-2)11(12)13-5-6-19(14,15)16/h3-4,7H,5-6H2,1-2H3,(H2,12,13)(H,14,15,16)

InChI Key

XRWZOJWDPAFWAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=NCCS(=O)(=O)O)N)OC

Origin of Product

United States

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